molecular formula C17H25NO4 B3364042 methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate CAS No. 1093072-92-4

methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No. B3364042
CAS RN: 1093072-92-4
M. Wt: 307.4 g/mol
InChI Key: XZQPYCYGHNQRTE-BBFKJOKFSA-N
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Description

Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used for the treatment of Alzheimer's disease, dementia, and other cognitive disorders. Memantine is a unique drug that has shown promising results in treating cognitive disorders without causing severe side effects.

Mechanism of Action

Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate works by blocking NMDA receptors in the brain, which are responsible for regulating the activity of glutamate, an important neurotransmitter. Glutamate is involved in learning and memory, but excessive activity can lead to neuronal damage and cell death. By blocking NMDA receptors, this compound reduces the activity of glutamate, protecting neurons from damage and improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. This compound has also been shown to reduce oxidative stress, which can damage neurons and contribute to cognitive decline.

Advantages and Limitations for Lab Experiments

Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, making it easy to study. This compound is also relatively safe and has few side effects, making it a good candidate for preclinical studies. However, this compound does have some limitations, including its relatively low potency and limited bioavailability.

Future Directions

There are several potential future directions for methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate research. One area of interest is its potential use in combination with other drugs for the treatment of cognitive disorders. This compound has also shown promise in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, there is ongoing research into the potential use of this compound in combination with other NMDA receptor antagonists for the treatment of depression and anxiety.
Conclusion:
This compound, or this compound, is a promising drug for the treatment of cognitive disorders. Its unique mechanism of action and relatively low side effects make it an attractive candidate for further research. While there are still limitations to its use, ongoing research into this compound and its potential applications may lead to new treatments for a variety of neurological disorders.

Scientific Research Applications

Methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to improve cognitive function in Alzheimer's disease patients, reduce symptoms of dementia, and improve memory in traumatic brain injury patients. This compound has also been studied for its potential use in treating depression, anxiety, and schizophrenia.

properties

IUPAC Name

methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3/t10?,11?,12?,13-,14+,17?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQPYCYGHNQRTE-BBFKJOKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137486
Record name (4R)-4-Hydroxy-1-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093072-92-4
Record name (4R)-4-Hydroxy-1-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093072-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Hydroxy-1-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
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methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
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